Diallyl phthalate
Overview
Description
Diallyl phthalate is an organic compound with the chemical formula C({14})H({14})O(_{4}). It is a colorless, odorless liquid that is primarily used as a plasticizer and a cross-linking agent in the production of polymers. This compound is known for its excellent electrical insulating properties, making it a valuable material in the electronics industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diallyl phthalate is typically synthesized through the esterification of phthalic anhydride with allyl alcohol in the presence of a catalyst. The reaction involves heating phthalic anhydride and allyl alcohol with a polymerization inhibitor and a Lewis acid catalyst. The reaction mixture is then subjected to separation and purification processes to obtain this compound .
Industrial Production Methods
In industrial settings, the production of this compound involves similar steps but on a larger scale. The process includes the use of continuous reactors and distillation units to ensure high yield and purity of the final product. The reaction conditions are carefully controlled to optimize the efficiency and quality of the product .
Chemical Reactions Analysis
Types of Reactions
Diallyl phthalate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form phthalic acid and other oxidation products.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol derivatives.
Substitution: This compound can participate in substitution reactions, where the allyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include phthalic acid, allyl alcohol derivatives, and various substituted phthalates .
Scientific Research Applications
Mechanism of Action
The mechanism of action of diallyl phthalate involves its ability to form cross-linked polymer networks. This is achieved through the reaction of the allyl groups with other monomers or polymers, resulting in a three-dimensional network. This cross-linking enhances the mechanical and thermal properties of the resulting material .
Comparison with Similar Compounds
Similar Compounds
Diethyl phthalate: Used as a plasticizer but has lower thermal stability compared to diallyl phthalate.
Dibutyl phthalate: Another plasticizer with similar applications but different mechanical properties.
Diisononyl phthalate: Used as a replacement for lower molecular weight phthalates due to its lower toxicity.
Uniqueness of this compound
This compound stands out due to its excellent electrical insulating properties and its ability to form highly cross-linked polymer networks. These properties make it particularly valuable in applications requiring high thermal and mechanical stability .
Properties
IUPAC Name |
bis(prop-2-enyl) benzene-1,2-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O4/c1-3-9-17-13(15)11-7-5-6-8-12(11)14(16)18-10-4-2/h3-8H,1-2,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUDWYFHPNIMBFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)C1=CC=CC=C1C(=O)OCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O4, C6H4(CO2CH2CHCH2)2 | |
Record name | DIALLYL PHTHALATE | |
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DSSTOX Substance ID |
DTXSID7020392 | |
Record name | Diallyl phthalate | |
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Molecular Weight |
246.26 g/mol | |
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Physical Description |
Diallyl phthalate is a clear pale-yellow liquid. Odorless. (NTP, 1992), Liquid; Pellets or Large Crystals, Liquid, Clear liquid; [Hawley] Slightly yellow; [MSDSonline], COLOURLESS LIQUID. | |
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Boiling Point |
554 °F at 760 mmHg (NTP, 1992), 158-165 °C at 4 mm Hg, 290 °C | |
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Flash Point |
230 °F (NTP, 1992), 166 °C, 330 °F (166 °C) (Closed cup), 166 °C c.c. | |
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Solubility |
less than 0.1 mg/mL at 72 °F (NTP, 1992), Sol in gasoline, mineral oil, glycerin, certain amines. Sol in most org liquids., In water, 182 mg/L at 25 °C, Solubility in water, g/100ml at 20 °C: 0.015 (very poor) | |
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Density |
1.12 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.120 at 20 °C/20 °C, Relative density (water = 1): 1.1 | |
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Vapor Density |
8.3 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 8.3 (air= 1), Relative vapor density (air = 1): 8.3 | |
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Vapor Pressure |
0.00116 [mmHg], VP: 2.4 mm Hg at 150 °C, Vapor pressure, Pa at 25 °C: 0.02 | |
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Color/Form |
Nearly colorless, oily liquid | |
CAS No. |
131-17-9, 25053-15-0 | |
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Melting Point |
-94 °F (NTP, 1992), freezing point: -70 °C, -70 °C | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.